Tetrahydropyranylmethyl methacrylate

Description

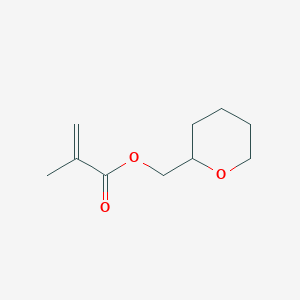

Structure

3D Structure

Properties

IUPAC Name |

oxan-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-8(2)10(11)13-7-9-5-3-4-6-12-9/h9H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKLVOHHYNATHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884492 | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2H-pyran-2-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10535-52-1 | |

| Record name | (Tetrahydro-2H-pyran-2-yl)methyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10535-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyranylmethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2H-pyran-2-yl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2H-pyran-2-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tetrahydropyran-2-yl)methyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPYRANYLMETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAP62ZF4K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tetrahydropyranylmethyl Methacrylate Monomer

General Principles of Methacrylate (B99206) Ester Synthesis Relevant to Tetrahydropyranylmethyl Methacrylate

Three primary routes are commonly employed for the synthesis of methacrylate esters: direct esterification of methacrylic acid, reaction with methacryloyl chloride, and transesterification of a parent methacrylate ester.

Direct Esterification: This classical method involves the acid-catalyzed reaction between methacrylic acid and (tetrahydropyran-yl)methanol. wikipedia.org The reaction is typically performed in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often by azeotropic distillation. google.com For industrial production, solid acid catalysts like strongly acidic ion-exchange resins are also utilized, which can simplify product purification. google.comresearchgate.net

Reaction with Methacryloyl Chloride: For laboratory-scale synthesis, the reaction of (tetrahydropyran-yl)methanol with methacryloyl chloride offers a high-yield pathway. wikipedia.orgrsc.org This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at low temperatures (e.g., 0 °C) in the presence of a base. uq.edu.au The base, commonly a tertiary amine like triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving it to completion. uq.edu.au It is crucial to include a polymerization inhibitor, such as a hindered phenol, to prevent the spontaneous polymerization of the methacrylate product. reddit.com

Transesterification: This is a widely used industrial method for preparing specialty methacrylates. googleapis.com It involves reacting a common, inexpensive methacrylate ester, such as methyl methacrylate (MMA), with a higher boiling alcohol—in this case, (tetrahydropyran-yl)methanol. The reaction is an equilibrium process that is driven forward by removing the lower-boiling alcohol byproduct (methanol) from the reaction mixture, often as an azeotrope with the starting MMA. google.comgoogle.com A variety of catalysts can be employed, including acids, bases, and organometallic compounds. nih.govrsc.org

| Method | Methacrylating Agent | Alcohol Precursor | Typical Catalyst/Reagent | Key Conditions |

| Direct Esterification | Methacrylic Acid | (Tetrahydropyran-yl)methanol | Strong Acid (e.g., H₂SO₄, p-TsOH) or Solid Acid Resin | Heat, Removal of water |

| Acyl Chloride Reaction | Methacryloyl Chloride | (Tetrahydropyran-yl)methanol | Tertiary Amine (e.g., Triethylamine) | Low temperature (0 °C), Inert solvent |

| Transesterification | Methyl Methacrylate | (Tetrahydropyran-yl)methanol | Acid, Base, or Organometallic Compound | Heat, Removal of methanol (B129727) |

Advanced Synthetic Routes and Functionalization Strategies for this compound

Research into methacrylate synthesis has led to the development of more advanced and efficient catalytic systems that offer improved selectivity, milder reaction conditions, and greater tolerance for functional groups.

Catalyst Development for Transesterification: The choice of catalyst is critical for an efficient transesterification process. While traditional acid and base catalysts are effective, they can sometimes lead to side reactions. Modern catalysts have been developed to overcome these limitations.

Organotin Compounds: Catalysts like dibutyl tin oxide have been historically used for transesterification but are now often replaced due to environmental concerns. google.com

Lithium-Based Catalysts: Lithium compounds, such as lithium hydroxide, lithia, or lithium carbonate, are efficient for the transesterification of methyl methacrylate. google.com Processes have been developed where the lithium catalyst is added incrementally to the reaction medium to maintain high activity. google.com The use of lithium alkoxides, prepared from the reaction of an alcohol with reagents like lithium diisopropylamide (LDA), is another effective strategy. nih.gov

Chemoselective Catalysts: For substrates with multiple reactive sites, chemoselectivity is crucial. Sterically hindered catalysts, such as sodium or magnesium aryloxides derived from 2,6-di-tert-butyl-4-methylphenol (BHT), have been shown to effectively catalyze the transesterification of methyl (meth)acrylates at mild temperatures (25 °C) while preventing undesired side reactions like Michael addition. researchgate.netacs.org This approach is particularly relevant for producing highly pure functional monomers.

Oxidative Esterification: A more direct and atom-economical industrial route is the one-step oxidative esterification of methacrolein directly with an alcohol in the presence of oxygen. googleapis.commdpi.com This process bypasses the need to first produce methacrylic acid. Heterogeneous catalysts, often based on gold nanoparticles supported on metal oxides (e.g., Zn-Al mixed oxides), have shown high activity and selectivity for this reaction, converting methacrolein and an alcohol like methanol into the corresponding methacrylate ester under moderate conditions. mdpi.com This strategy could theoretically be adapted for the synthesis of this compound from methacrolein and (tetrahydropyran-yl)methanol.

Enzymatic Synthesis: As an environmentally benign alternative, enzyme-catalyzed esterification has gained attention. Lipases are capable of catalyzing the esterification of methacrylic acid or the transesterification of its esters under mild conditions. This approach avoids the use of harsh catalysts and high temperatures, which is beneficial for preserving the integrity of functional monomers. Recent studies have highlighted the role of bacterial ester hydrolases in acrylate (B77674) polymerization, indicating the potential for enzymatic methods in monomer synthesis. acs.org

| Catalyst System | Method | Advantages |

| Lithium Hydroxide/Carbonate | Transesterification | High efficiency, replaces less environmentally friendly catalysts. google.com |

| Sodium/Magnesium Aryloxides | Transesterification | High chemoselectivity, mild conditions (25 °C), prevents side reactions. acs.org |

| Supported Gold Nanoparticles | Oxidative Esterification | Direct one-step route from methacrolein, high selectivity. mdpi.com |

| Lipases/Esterases | Enzymatic (Trans)esterification | Environmentally friendly, mild reaction conditions, high specificity. |

Polymerization Strategies and Mechanistic Insights for Poly Tetrahydropyranylmethyl Methacrylate

Conventional Radical Polymerization of Tetrahydropyranylmethyl Methacrylate (B99206)

Conventional radical polymerization is a fundamental method for synthesizing a wide range of polymers. This process involves the generation of free radicals that initiate a chain reaction with monomer units.

The homopolymerization of tetrahydropyranylmethyl methacrylate (THPMMA) via conventional radical polymerization is typically initiated by the thermal or photochemical decomposition of an initiator molecule. Common initiators include peroxides and azo compounds, such as benzoyl peroxide (BPO) and 2,2′-azobisisobutyronitrile (AIBN). researchgate.net Upon decomposition, these initiators generate primary free radicals (R•). researchgate.net

The initiation process involves two key steps:

Decomposition of the initiator:

I → 2R•

Addition of the primary radical to the first monomer unit:

R• + M → RM•

Here, 'I' represents the initiator and 'M' represents the monomer. The rate of initiation is dependent on the initiator concentration and its decomposition rate constant. open.edu The efficiency of initiation is often less than 100% due to the "cage effect," where some primary radicals recombine before they can react with a monomer molecule. mdpi.com

The kinetics of initiation in the homopolymerization of methacrylates like THPMMA are influenced by the initiator's half-life at a given temperature. For instance, the use of bifunctional initiators can lead to more complex kinetics as the labile groups can be redistributed throughout the growing polymer chains and participate in further initiation and other reactions. researchgate.net

Following initiation, the polymerization proceeds through propagation, where the monomer successively adds to the growing polymer radical. youtube.com

Propagation: RMn• + M → RMn+1•

The propagation rate is influenced by the monomer concentration and the propagation rate constant (kp). researchgate.net For methacrylates, the presence of the methyl group can influence the stability of the propagating radical. imaging.org

Termination of the growing polymer chains occurs through two primary mechanisms: open.edu

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain. This mechanism leads to an increase in the polymer's molecular weight. open.edu

RMn• + RMm• → R-Mn+m-R

Disproportionation: A hydrogen atom is transferred from one growing radical to another. This results in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group. Disproportionation does not significantly alter the molecular weight distribution. open.edu

RMn• + RMm• → RMnH + RMm(-H)

For poly(methyl methacrylate) (PMMA), termination occurs through a combination of both coupling and disproportionation. open.eduresearchgate.net It can be inferred that THPMMA, being a methacrylate, would exhibit similar termination behavior. The ratio of disproportionation to combination can be influenced by temperature, with combination becoming more favored at higher temperatures. researchgate.net Chain transfer reactions to the monomer, polymer, or solvent can also occur, leading to the termination of one chain and the initiation of another, which can introduce branching. open.edu

Several factors significantly impact the rate of polymerization and the final monomer conversion in the free radical polymerization of methacrylates like THPMMA.

Initiator Concentration: Increasing the initiator concentration generally leads to a higher rate of polymerization due to the generation of a larger number of free radicals. nih.gov However, this can also result in a lower average molecular weight as more chains are initiated and terminated. nih.gov

Temperature: Higher temperatures increase the rate of initiator decomposition, leading to a faster polymerization rate. researchgate.net However, very high temperatures can also increase the rate of depropagation, where monomer units are eliminated from the growing chain, which can limit the final conversion. nih.gov

Monomer Concentration: The rate of polymerization is typically first-order with respect to the monomer concentration. mcmaster.ca Therefore, higher monomer concentrations lead to faster reaction rates.

Solvent: The choice of solvent can affect the reaction kinetics. rsc.org For instance, in solution polymerizations, the solvent can influence the solubility of the polymer and the viscosity of the reaction medium. Aromatic solvents have been shown to result in lower polymerization rates for methacrylates compared to other solvents like dioxane. researchgate.net

Viscosity and the Gel Effect (Autoacceleration): As the polymerization progresses, the viscosity of the medium increases. researchgate.net This increased viscosity can hinder the diffusion of large polymer radicals, reducing the rate of bimolecular termination. researchgate.net However, smaller monomer molecules can still diffuse to the propagating radicals, leading to a significant increase in the polymerization rate, a phenomenon known as the gel effect or autoacceleration. researchgate.netresearchgate.net This effect is less pronounced at higher temperatures. researchgate.net

Glass Effect (Autodeceleration): At very high conversions, the reaction medium can become glassy, restricting the mobility of monomer molecules and leading to a decrease in the propagation rate and a limit on the final monomer conversion. imaging.orgnih.gov

| Factor | Effect on Reaction Rate | Effect on Monomer Conversion |

| Initiator Concentration | Increases | Can decrease due to early termination |

| Temperature | Increases | Can be limited by depropagation at very high temperatures |

| Monomer Concentration | Increases | Higher conversion |

| Solvent | Varies depending on solvent type | Can influence final conversion |

| Viscosity (Gel Effect) | Increases (autoacceleration) | Leads to higher conversion |

| Glass Effect | Decreases (autodeceleration) | Limits final conversion |

Controlled/Reversible Deactivation Radical Polymerization (CRP/RDRP) of this compound

Controlled/Reversible Deactivation Radical Polymerization (CRP/RDRP) techniques offer significant advantages over conventional free radical polymerization, including the ability to control molecular weight, molecular weight distribution (polydispersity), and polymer architecture. nih.gov These methods are characterized by a dynamic equilibrium between active (propagating) radicals and dormant species. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method for a variety of monomers, including methacrylates. cmu.edu It is based on a reversible redox process catalyzed by a transition metal complex, typically involving copper. warwick.ac.uk

The success of ATRP for a given monomer like THPMMA is highly dependent on the appropriate selection of the initiator and catalyst system. magtech.com.cn

Initiator Systems:

A wide range of initiators can be used in ATRP. The initiator's structure is crucial as it determines the α-functionality of the resulting polymer chain. cmu.edu For a well-controlled polymerization with a narrow polydispersity and high initiation efficiency, the rate of initiation should be at least as fast as the rate of propagation. cmu.edu Common initiators for the ATRP of methacrylates include alkyl halides such as: cmu.edu

Ethyl 2-bromoisobutyrate (EBiB) cmu.eduresearchgate.net

Methyl 2-bromopropionate (MBrP) cmu.edu

Ethyl 2-bromopropionate (EBrP) cmu.edu

1-Phenylethyl bromide (1-PEBr) cmu.edu

p-Toluenesulfonyl chloride (TsCl) cmu.edu

Catalyst Selection:

The ATRP catalyst system typically consists of a transition metal salt and a ligand. The most common catalysts for methacrylate polymerization are based on copper complexes. cmu.edu The choice of the metal center and the ligand is critical for fine-tuning the ATRP process. cmu.edu

Metal Center: Copper(I) bromide (CuBr) is a frequently used metal salt. cmu.edu Other transition metals like ruthenium and nickel have also been employed. warwick.ac.uk Iron-based catalysts have also been explored for the ATRP of methacrylates. nih.gov

Ligands: The ligand plays a crucial role in solubilizing the transition metal salt and adjusting the redox potential and coordination environment of the metal center. cmu.edu For the ATRP of methacrylates, nitrogen-based ligands are commonly used. Examples include:

Substituted bipyridines, such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbipy) cmu.eduresearchgate.net

Tris(2-pyridylmethyl)amine (TPMA) sigmaaldrich.comcmu.edu

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) cmu.edu

The selection of the catalyst system can be tailored to the specific reaction conditions, such as the solvent. For instance, in aqueous ATRP, ligands like TPMA are chosen because they form stable copper complexes in water. cmu.edu

| Initiator | Catalyst (Metal/Ligand) | Monomer |

| Ethyl 2-bromoisobutyrate (EBiB) | CuBr/dNbipy | Methyl Methacrylate |

| p-Toluenesulfonyl chloride (p-TSCl) | CuBr/dNbipy | Methyl Methacrylate cmu.edu |

| Ethyl α-bromophenylacetate (EBPA) | CuBr2/TPMA | Methacrylates cmu.edu |

| Poly(ethylene oxide)-bromophenylacetate | CuBr2/TPMA | Oligo(ethylene oxide) methyl ether methacrylate cmu.edu |

Atom Transfer Radical Polymerization (ATRP) Approaches

Kinetic Studies and Control Parameters in ATRP of Methacrylate Monomers

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers from monomers like methacrylates. The kinetics of ATRP are of critical importance for controlling the polymerization process and, consequently, the final properties of the polymer. The rate of polymerization in ATRP is primarily determined by the concentrations of the monomer, initiator, and the ratio of the activator (transition metal complex in a lower oxidation state, e.g., Cu(I)Br) to the deactivator (transition metal complex in a higher oxidation state, e.g., Cu(II)Br2). cmu.edudtic.milyoutube.com

The fundamental mechanism of ATRP involves a reversible equilibrium between active, propagating radicals and dormant species. cmu.edu This equilibrium is characterized by the ATRP equilibrium constant, K_ATRP = k_act/k_deact, where k_act is the activation rate constant and k_deact is the deactivation rate constant. A low K_ATRP, shifted towards the dormant species, ensures a low concentration of active radicals at any given time, which minimizes termination reactions and allows for controlled polymer growth. cmu.edudtic.mil

Kinetic studies on various methacrylate monomers, such as methyl methacrylate (MMA), have demonstrated that the rate of polymerization is typically first order with respect to the monomer and initiator concentrations. dtic.milcmu.edu The rate is also directly proportional to the concentration of the Cu(I) activator and inversely proportional to the concentration of the Cu(II) deactivator. dtic.milyoutube.com This relationship allows for fine-tuning of the polymerization rate by adjusting the initial concentrations of these components.

For instance, in the ATRP of methyl acrylate (B77674) (MA), the apparent enthalpy of activation was determined to be 27.5 kcal/mol, which is significantly higher than that for styrene (B11656) or methyl methacrylate, indicating a strong temperature dependence. cmu.edu The choice of ligand for the copper catalyst also dramatically affects the catalyst's activity and the polymerization kinetics. cmu.edu Highly active catalyst complexes, such as those with N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), allow for polymerization with very low catalyst concentrations. cmu.educmu.edu

A variation of ATRP, Activators Regenerated by Electron Transfer (ARGET) ATRP, allows for polymerization with significantly reduced catalyst concentrations in the parts-per-million range. In ARGET ATRP, a reducing agent is used to continuously regenerate the Cu(I) activator from the Cu(II) deactivator. Kinetic studies of ARGET ATRP of MMA in an aqueous miniemulsion have shown a linear first-order kinetic plot, indicating a constant number of propagating species. nsf.govresearchgate.net The apparent rate constants (k_app) for different methacrylate monomers in ARGET ATRP are influenced by the monomer's hydrophobicity. nsf.gov

Table 1: Kinetic Data for ARGET-ATRP of Various Methacrylate Monomers in Miniemulsion

| Monomer | Partition Coefficient (logP) | Apparent Rate Constant (k_app, min⁻¹) |

| tert-Butyl methacrylate (tBMA) | 1.86 | 0.013 |

| n-Butyl methacrylate (nBMA) | 2.23 | 0.033 |

| Styrene | 2.67 | 0.022 |

Data sourced from kinetic experiments conducted under specific miniemulsion conditions. nsf.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Chain Transfer Agents (CTAs) and Their Design for this compound Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique applicable to a wide range of monomers, including methacrylates. sigmaaldrich.com The success of RAFT polymerization is critically dependent on the selection of a suitable chain transfer agent (CTA). sigmaaldrich.comnih.gov The general structure of a CTA is Z-(C=S)S-R, and the choice of the activating Z-group and the leaving R-group is crucial for controlling the polymerization of a specific monomer. unibo.itwikipedia.org

For methacrylates, the R-group must be a good homolytic leaving group and efficiently reinitiate polymerization. sigmaaldrich.com Tertiary cyanoalkyl groups, such as the 2-cyanoprop-2-yl group, are often effective R-groups for methacrylate polymerization. sigmaaldrich.comunibo.it The Z-group influences the reactivity of the C=S double bond and the stability of the intermediate RAFT adduct radical. unibo.it Common classes of CTAs include dithioesters, trithiocarbonates, dithiocarbamates, and xanthates. nih.govwikipedia.org

While there is limited specific research on CTAs designed exclusively for this compound, principles from studies on other methacrylates like methyl methacrylate (MMA) and butyl acrylate (BA) can be applied. Symmetrical trithiocarbonates have traditionally shown poor control over methacrylate polymerization; however, recent research on novel symmetrical trithiocarbonates with diphenylmethyl as R groups has demonstrated efficient control. nih.gov This suggests that the design of the R group to ensure stability and appropriate re-initiation capability is paramount.

The selection of a CTA is also dependent on the desired block copolymer architecture. For the synthesis of an AB diblock copolymer, the propagating radical of the first monomer (A) must be a better leaving group than the propagating species from the second monomer (B). researchgate.net This is a key consideration when planning the synthesis of block copolymers containing a poly(this compound) segment.

Table 2: Examples of Chain Transfer Agents (CTAs) Used in Methacrylate Polymerization

| CTA Name | Structure | Applicable Monomers |

| 2-Cyanoprop-2-yl dithiobenzoate | C₆H₅C(S)SC(CH₃)₂CN | Methyl methacrylate (MMA) unibo.it |

| Di(diphenylmethyl) trithiocarbonate | (C₆H₅)₂CHC(S)SCH(C₆H₅)₂ | Methacrylic monomers nih.gov |

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | CH₃(CH₂)₁₁SC(S)SC(CH₃)₂COOH | Butyl acrylate (BA) unibo.it |

Mechanistic Considerations in RAFT Polymerization of Methacrylates

The mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps that establish an equilibrium between active propagating chains and dormant polymer chains. acs.orgresearchgate.net This process allows for the controlled growth of polymer chains, leading to polymers with low polydispersity and predetermined molecular weights. researchgate.net

The key steps in the RAFT mechanism are:

Initiation: A standard radical initiator generates free radicals.

Chain Transfer: The propagating radical adds to the CTA, forming an intermediate RAFT adduct radical. This intermediate can then fragment, releasing the original R-group as a new radical (R•).

Re-initiation: The newly formed radical (R•) initiates the polymerization of a new polymer chain. wikipedia.org

Equilibrium: A rapid equilibrium is established where the propagating chains are reversibly transferred between the active and dormant forms through the RAFT adduct intermediate. This ensures that all chains have an equal opportunity to grow. acs.orgrsc.org

Kinetic studies of RAFT polymerization of MMA have shown that the concentration of propagating radicals is proportional to the square root of the initiator concentration. acs.org The rate of activation, and therefore the exchange between active and dormant species, is directly proportional to the concentration of propagating radicals, confirming that the RAFT mechanism is the dominant activation pathway. acs.org The exchange rate constant (k_ex) is a critical parameter that depends on the structure of both the CTA and the polymer. acs.org High values of k_ex are necessary to achieve a narrow molecular weight distribution from the early stages of polymerization. acs.org

Nitroxide-Mediated Polymerization (NMP) for this compound Systems

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate the propagating polymer chain. wikipedia.org This reversible capping process maintains a low concentration of active radicals, enabling the synthesis of polymers with controlled molecular weights and narrow distributions. rsc.org

However, the NMP of methacrylates has historically been challenging due to side reactions, particularly disproportionation termination, which can occur at the high temperatures often required for NMP. rsc.orgscirp.org Despite these challenges, several strategies have been developed to achieve better control over methacrylate polymerization using NMP.

One successful approach involves the copolymerization of the methacrylate monomer with a small amount of a "controlling" comonomer, such as styrene or acrylonitrile (B1666552). rsc.orgicp.ac.ru This method has been shown to improve the control over the polymerization of methyl methacrylate (MMA). rsc.org For instance, the addition of a minimal amount of acrylonitrile can turn the NMP of MMA into a controlled/living system. icp.ac.ru

Another strategy focuses on the design of the nitroxide mediator itself. The development of acyclic nitroxides like N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) and the design of specific nitroxides like 2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl (DPAIO) have shown improved control over MMA homopolymerization. rsc.orgrsc.org More recently, the in-situ formation of hindered nitroxides from the combination of a low-temperature azo-initiator and a hindered nitroso-compound has enabled the controlled NMP of various methacrylates at moderate temperatures (40–50 °C), which helps to limit side reactions. rsc.org

While specific studies on the NMP of this compound are not widely available, these successful strategies for other methacrylates provide a strong foundation for its potential controlled polymerization via NMP. The copolymerization approach or the use of specialized, hindered nitroxides at lower temperatures would be promising avenues to explore.

Photo-Controlled/Photo-Initiated Radical Polymerization of this compound

Photo-controlled or photo-initiated radical polymerization offers several advantages, including spatial and temporal control over the polymerization process, the ability to work at ambient temperatures, and reduced energy consumption. nih.govnih.gov This technique is particularly relevant for the polymerization of methacrylates.

In a typical photo-polymerization process, a photoinitiator absorbs UV or visible light and dissociates into radicals, which then initiate the polymerization of the monomer. nih.gov Various photoinitiating systems have been developed for methacrylates. For example, quantum-sized zinc oxide (ZnO) colloids have been shown to be efficient photoinitiators for the polymerization of MMA, where the rate of polymerization is dependent on the square root of the incident light intensity. acs.org Luminescent ZnO/methacrylic acid has also been used as a photoinitiator for the polymerization of vinyl monomers in bulk and in organic solvents. rsc.org

Photo-controlled reversible deactivation radical polymerization (photo-RDRP) combines the advantages of photochemistry with the principles of controlled radical polymerization. Photo-induced ATRP, for instance, has been successfully applied to methacrylate monomers using a metal-organic framework (MOF) as a photosensitizer to reduce the copper catalyst. rsc.org This method allows for the synthesis of polymers with narrow molecular weight distributions, and the polymerization can be switched on and off with light. rsc.org

Photo-induced NMP has also been demonstrated for methacrylate esters. scirp.org This is achieved using a combination of an azoinitiator and a nitroxide mediator, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in the presence of a photo-acid generator. scirp.orgmdpi.com This approach allows for controlled polymerization at room temperature, which minimizes side reactions often associated with thermal NMP of methacrylates. mdpi.com

Furthermore, photoinduced electron/energy transfer-reversible addition-fragmentation chain-transfer (PET-RAFT) polymerization is an innovative strategy that uses a photoredox catalyst to activate the CTA. nih.gov This method avoids the need for a conventional thermal initiator and allows for polymerization at low temperatures, even in the presence of oxygen. nih.gov Given the versatility of these photo-polymerization techniques for a wide range of methacrylates, they represent a promising approach for the controlled polymerization of this compound.

Ionic Polymerization Methodologies for Methacrylate Monomers and Potential Application to this compound

Ionic polymerization, particularly anionic polymerization, is a powerful method for producing polymers with well-defined structures, narrow molecular weight distributions, and controlled stereochemistry. cmu.eduacs.org Methacrylate monomers are well-suited for anionic polymerization due to the electron-withdrawing nature of the ester group, which stabilizes the propagating anionic center.

Living anionic polymerization of methacrylates can be achieved using various initiating systems, often at low temperatures to minimize side reactions. acs.org For example, tert-butylmagnesium bromide (tBuMgBr) in toluene (B28343) can lead to isospecific living anionic polymerization of MMA. nih.gov Syndiospecific living polymerization can be achieved with initiators like diphenylhexyl lithium (DPHLi) in THF or a combination of t-butyllithium (tBuLi) and trialkylaluminum (R₃Al) in toluene. nih.gov

A more recent development is proton transfer anionic polymerization (PTAP), which uses organic compounds with weakly acidic C-H bonds as initiators in the presence of a catalytic amount of a bulky base. nih.gov This method allows for the control of molecular weight, and the use of specific ligands, such as 18-crown-6, can influence the tacticity of the resulting polymer. nih.gov

The active center in methacrylate anionic polymerization is an ester enolate. cmu.edu The structure and reactivity of this propagating species can be influenced by the counterion, solvent, and the presence of additives. For instance, the use of lithium salts as ligands can lead to a "living" polymerization of MMA with monofunctional initiators. acs.org

While specific examples of the ionic polymerization of this compound are not prevalent in the literature, the general principles established for other methacrylate monomers are highly applicable. The bulky tetrahydropyranylmethyl group may introduce steric considerations that could influence the polymerization kinetics and stereochemistry. The susceptibility of the tetrahydropyranyl protecting group to acidic conditions would necessitate careful selection of initiators and reaction conditions to avoid cleavage during polymerization. Anionic polymerization, being carried out under basic or neutral conditions, would likely be a suitable method for the controlled polymerization of this monomer.

Anionic Polymerization Principles and Mechanistic Considerations

Anionic polymerization of methacrylate esters is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions. The process is highly sensitive to impurities and requires stringent reaction conditions. The polymerization of methacrylates like methyl methacrylate (MMA) is known to be complex due to side reactions, such as the attack of the initiator or the growing polymer chain on the carbonyl group of the monomer. cmu.edu

For the anionic polymerization of methacrylates in general, several key principles apply:

Initiation: The polymerization is typically initiated by nucleophilic species such as organolithium compounds in polar solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to minimize side reactions.

Propagation: The propagating species is a carbanion, which is the enolate of the ester. The stability of this carbanion is crucial for a controlled "living" polymerization, where termination and chain transfer reactions are absent.

Stabilization: To suppress side reactions and achieve better control, stabilizing additives are often used. These can include alkali metal salts (like LiCl), which can form complexes with the propagating chain end, or bulky aluminum compounds. cmu.edu

Copolymerization of this compound

Copolymerization is a versatile method to tailor the properties of polymers. The incorporation of THPMMA into copolymers could impart specific characteristics, such as altered polarity or the potential for deprotection of the THP group to yield methacrylic acid units.

Radical Copolymerization Kinetics and Monomer Reactivity Ratios

Radical copolymerization is a common technique for synthesizing a wide range of copolymers. The relative reactivity of two monomers in a copolymerization is described by their reactivity ratios, r₁ and r₂. These ratios are the rate constant for a radical adding its own monomer type versus the rate constant for it adding the other monomer. cmu.eduscielo.org.mx

The reactivity ratios are crucial for predicting the copolymer composition and microstructure. They are influenced by factors such as the chemical structure of the monomers and the reaction conditions, including the solvent. rsc.orgnih.gov For many common methacrylate copolymerizations, such as styrene and methyl methacrylate, extensive data on reactivity ratios exist. cmu.edu However, a review of the literature did not yield specific monomer reactivity ratios for the copolymerization of this compound with other common monomers. To determine these values, dedicated experimental work would be required, typically involving copolymerizing the monomers at various feed ratios and analyzing the resulting copolymer composition at low conversions. rsc.org

Controlled Copolymerization Strategies for Block, Graft, and Random Architectures

Controlled/living polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have enabled the synthesis of copolymers with well-defined architectures, including block, graft, and random copolymers.

Block Copolymers: These are synthesized by the sequential polymerization of different monomers. For instance, a well-defined block copolymer can be created by first polymerizing one monomer and then using the resulting "living" polymer chains to initiate the polymerization of a second monomer. researchgate.netcmu.edursc.orgrsc.org

Graft Copolymers: These can be prepared by "grafting from," "grafting through," or "grafting onto" methods. The "grafting through" method, for example, involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.eduresearchgate.netcmu.eduresearchgate.net

Random Copolymers: In a random copolymer, the monomer units are distributed randomly along the polymer chain. Statistical copolymers can be synthesized via controlled radical polymerization techniques, which allows for control over the molecular weight and distribution. nih.govnih.gov

While these strategies are widely used for various methacrylates, specific examples detailing the synthesis of block, graft, or random copolymers containing this compound are not prominently featured in the available scientific literature. The synthesis of such architectures with THPMMA would be theoretically possible using established controlled polymerization methods, but experimental validation and characterization are not documented.

Investigation of Specific Comonomer Systems Incorporating this compound Units

The properties of a copolymer are highly dependent on the specific comonomers used. For example, copolymerizing a hydrophobic methacrylate with a hydrophilic one can lead to amphiphilic materials with applications in self-assembly and drug delivery. cmu.edunih.gov Similarly, copolymerization with functional monomers can introduce specific properties like pH-responsiveness or crosslinking capabilities. nih.gov

A search for studies on specific comonomer systems involving this compound did not yield detailed reports. Research on copolymers of other methacrylates is abundant, such as the copolymerization of methyl methacrylate with 2-(dimethylamino)ethyl methacrylate for pH-responsive materials, or with ethoxytriethylene glycol methacrylate. nih.govresearchgate.net The synthesis of a random copolymer of glycidyl (B131873) nitrate (B79036) and tetrahydrofuran has also been reported, demonstrating the versatility of copolymerization to create new materials. bibliotekanauki.pl However, analogous studies specifically incorporating THPMMA as a comonomer are not described in the reviewed sources.

Polymer Architecture and Structural Tailoring of Poly Tetrahydropyranylmethyl Methacrylate Derivatives

Control over Molecular Weight and Polydispersity in Poly(Tetrahydropyranylmethyl Methacrylate) Synthesis

The synthesis of poly(this compound) (PTHPMA) with well-defined molecular weights and low polydispersity is crucial for tailoring its properties for specific applications. Various controlled or "living" radical polymerization techniques have been effectively employed to achieve this control.

Atom transfer radical polymerization (ATRP) has been successfully used to polymerize methacrylates, including those with bulky side groups, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgcmu.edu This technique relies on a reversible equilibrium between active and dormant species, which minimizes termination reactions and allows for the predictable growth of polymer chains. cmu.edu For instance, the use of specific initiators and catalyst systems in ATRP has enabled the synthesis of high molecular weight poly(methyl methacrylate) (PMMA) with polydispersities as low as 1.1. cmu.edu Similarly, single electron transfer-living radical polymerization (SET-LRP) has been utilized to create well-defined TEMPO-containing methacrylate (B99206) polymers with varying molecular weights. rsc.org

Reversible addition-fragmentation chain-transfer (RAFT) polymerization is another powerful tool for controlling the synthesis of methacrylate polymers. mdpi.comnih.gov This method allows for the preparation of polymers with predetermined molecular weights and low polydispersity indices (typically below 1.30). mdpi.com The versatility of RAFT has been demonstrated in the synthesis of various block copolymers and more complex architectures. mdpi.comnih.gov

Group transfer polymerization (GTP) has also been employed for the synthesis of PTHPMA-containing block copolymers, yielding polymers with good control over molecular weight and composition, with polydispersity indices typically in the range of 1.08–1.22. acs.org

Beyond these controlled radical polymerization techniques, other methods have been explored. For example, radical polymerization in solution has been used to synthesize PTHPMA, followed by fractionation to obtain samples with different molecular weight fractions. nih.govresearchgate.net Additionally, novel initiating systems, such as those involving palladium nanoparticles or ternary initiating systems, have been developed to produce ultrahigh molecular weight PMMA. researchgate.netmdpi.com

The ability to control molecular weight is critical as it directly influences the physical properties of the resulting polymer. For instance, mechanical properties like tensile strength and modulus are known to increase with molecular weight. mdpi.com

Table 1: Comparison of Polymerization Techniques for Controlled Synthesis of Methacrylate Polymers

| Polymerization Technique | Key Features | Typical Polydispersity Index (PDI) | Reference(s) |

| Atom Transfer Radical Polymerization (ATRP) | Controlled/“living” polymerization, fast exchange between active and dormant species. | < 1.2 | acs.orgcmu.edu |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Versatile for various monomers and architectures, sequential monomer addition. | < 1.3 | mdpi.comnih.gov |

| Group Transfer Polymerization (GTP) | Suitable for methacrylate monomers, good control over molecular weight. | 1.08–1.22 | acs.org |

| Radical Polymerization (Solution) | Simpler setup, requires fractionation for narrow molecular weight distribution. | Broader | nih.govresearchgate.net |

Synthesis of Defined Polymer Architectures from this compound

The architectural design of polymers at the molecular level is a powerful strategy to create materials with novel and enhanced functionalities. For polymers incorporating this compound (THPMA), a variety of architectures have been synthesized, ranging from simple linear chains to more intricate block, graft, branched, and cross-linked structures. These diverse architectures allow for precise control over the macroscopic properties of the final material.

The synthesis of linear poly(this compound) (PTHPMA) can be achieved through conventional free radical polymerization. nih.govresearchgate.net In this method, the monomer, THPMA, is polymerized in solution using a radical initiator. nih.gov To obtain fractions with specific molecular weights and narrower distributions, the resulting polymer is often subjected to fractionation techniques. nih.govresearchgate.net This approach has been used to study the solution properties and behavior of PTHPMA at interfaces. nih.gov

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The inclusion of THPMA units into block copolymers allows for the creation of materials with tunable properties, often arising from the microphase separation of the different blocks.

Group transfer polymerization (GTP) has been a successful method for synthesizing diblock copolymers containing THPMA. For example, zwitterionic block copolymers have been prepared by polymerizing 2-(dimethylamino)ethyl methacrylate (DMAEMA) first, followed by the sequential addition and polymerization of THPMA. acs.org This process yields block copolymers with well-controlled molecular weights and compositions, with polydispersity indices typically between 1.08 and 1.22. acs.org The THPMA block serves as a protected precursor to a poly(methacrylic acid) block, which can be deprotected after polymerization. acs.org

Atom transfer radical polymerization (ATRP) is another powerful technique for synthesizing block copolymers. acs.org By using a macroinitiator, a second monomer can be polymerized from the chain ends of the first block, leading to the formation of a well-defined block copolymer. acs.org This method offers excellent control over the molecular weight and low polydispersity of the resulting copolymer. acs.org

Table 2: Examples of Block Copolymers Synthesized with THPMA

| Copolymer Structure | Polymerization Method | Key Features | Reference |

| PDMAEMA-b-PTHPMA | Group Transfer Polymerization (GTP) | Good control over molecular weight and composition; precursor to zwitterionic copolymers. | acs.org |

| Poly(tBMA-b-MMA-b-tBMA) | Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weights and low polydispersity index. | acs.org |

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The "grafting from" approach is a common strategy for synthesizing these structures. This involves creating a macromolecular initiator with multiple initiation sites along the backbone, from which the side chains are then grown. nih.gov For instance, a linear copolymer can be functionalized with initiating groups, which are then used to initiate the polymerization of a second monomer, such as ε-caprolactone, to form the grafted side chains. nih.gov

Another method is the "grafting through" or macromonomer technique, where a monomer is copolymerized with a macromonomer that has a polymerizable functional group at one end. cmu.edu This allows for the incorporation of pre-made polymer chains as side chains onto a new backbone. cmu.edu

The "grafting to" strategy involves attaching pre-formed polymer chains to a functionalized backbone. acs.org This can be achieved using highly efficient reactions like "click" chemistry. acs.org For example, a backbone polymer with pendant functional groups can be reacted with side chains having complementary functional groups to form the graft copolymer. acs.org

Branched and hyperbranched polymers are characterized by their highly branched, three-dimensional structures. rsc.orgnih.gov Hyperbranched polymers are typically synthesized in a one-pot reaction from an ABx-type monomer, where A and B are two different reactive functional groups. rsc.org This facile synthesis is a key advantage over the multi-step synthesis required for perfectly branched dendrimers. rsc.orgnih.gov

Controlled radical polymerization techniques have been adapted to synthesize hyperbranched polymers with controlled molecular weights and narrower polydispersity. nih.gov For instance, the copolymerization of a vinyl monomer with a "branch-inducing" monomer (an "evolmer") via organotellurium-mediated radical polymerization (TERP) can produce hyperbranched structures. researchgate.net The use of a divinyl monomer as a branching agent in reversible addition-fragmentation chain transfer (RAFT) polymerization is another effective method for creating hyperbranched copolymers. nih.gov

These highly branched architectures lead to unique properties such as low viscosity, high solubility, and a large number of terminal functional groups that can be further modified. rsc.orgnih.gov

Cross-linked polymer networks are formed when polymer chains are linked together by covalent bonds, creating a three-dimensional structure. rsc.org This can be achieved by polymerizing monomers in the presence of a cross-linking agent, which is a molecule with two or more polymerizable groups. nih.gov For methacrylate-based systems, dimethacrylate monomers are commonly used as cross-linkers. nih.gov

The properties of the resulting network, such as its glass transition temperature (Tg) and mechanical properties, can be tuned by controlling the length and flexibility of the cross-linker. bohrium.com For example, using cross-linkers of varying molecular weights can significantly impact the network's ductility and toughness. bohrium.com Cross-linking can also be introduced post-polymerization by reacting functional groups present on pre-formed polymer chains. rsc.org The formation of these networks can transform a soluble linear polymer into an insoluble and infusible material. rsc.org

Post-Polymerization Functionalization Strategies for Poly(this compound)

The primary method for this transformation is acid-catalyzed hydrolysis. The THP ether linkage is highly susceptible to cleavage under mild acidic conditions, which allows for selective deprotection without degrading the polymethacrylate (B1205211) backbone. This process regenerates the pendant primary alcohol group, fundamentally altering the polymer's solubility and chemical reactivity.

The reaction typically involves dissolving the P(THPMMA) polymer in a suitable organic solvent and introducing a strong acid catalyst. The choice of acid and solvent is crucial to ensure complete reaction and prevent unwanted side reactions. Common solvents include dichloromethane (B109758) (DCM), dioxane, and tetrahydrofuran (B95107) (THF), which can dissolve both the parent polymer and the acidic catalyst. The reaction can often proceed efficiently at room temperature, although gentle heating may be applied to accelerate the conversion. Upon completion, the resulting P(HMA) polymer is typically isolated by precipitation into a non-solvent.

The efficiency of this deprotection is critical, especially when P(THPMMA) is a block within a larger copolymer, as incomplete removal of the THP group would compromise the intended hydrophilic nature of the resulting P(HMA) block. Analogous deprotection strategies for other acid-labile esters on polymethacrylate backbones, such as poly(tert-butyl acrylate), have been thoroughly investigated, with reagents like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in various solvents demonstrating high efficiency. nih.gov For instance, the use of HCl in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to achieve quantitative de-tert-butylation of acrylate (B77674) polymers under mild conditions. nih.gov Similar conditions are highly effective for the deprotection of P(THPMMA).

| Catalyst/Reagent | Solvent System | Typical Temperature | Key Characteristics |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Dioxane / Water | Room Temperature to 50°C | Effective and common method. The product, P(HMA), is easily isolated. |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Strong acid ensures rapid deprotection. Volatile reagents are easily removed. |

| Formic Acid | Tetrahydrofuran (THF) / Water | Room Temperature | A milder alternative, useful when other acid-sensitive groups are present. |

| Dowex 50W-X8 Resin | Methanol (B129727) / Water | Room Temperature | Heterogeneous catalyst that can be easily filtered off, simplifying purification. |

Influence of Polymer Architecture on Macroscopic Behavior, including Amphiphilicity and Interfacial Phenomena

The architecture of a polymer dictates its higher-order structure and, consequently, its function and macroscopic properties. For derivatives of P(THPMMA), the most impactful architectural motif is the block copolymer. By synthesizing block copolymers containing a P(THPMMA) segment alongside a permanently hydrophobic segment (e.g., polystyrene, PS), it is possible to create materials that can be switched from a purely hydrophobic character to an amphiphilic one.

Consider a diblock copolymer of polystyrene and poly(this compound), PS-b-P(THPMMA). In this form, both blocks are hydrophobic, and the polymer is soluble in nonpolar organic solvents. The critical transformation occurs upon the post-polymerization hydrolysis of the P(THPMMA) block as described in section 4.3. This selective deprotection converts the P(THPMMA) block into the hydrophilic poly(hydroxymethyl methacrylate) (P(HMA)) block, resulting in an amphiphilic diblock copolymer, PS-b-P(HMA).

This induced amphiphilicity is the primary driver of macroscopic behavior in solution. When placed in a solvent that is selective for one of the blocks, these amphiphilic copolymers self-assemble into nanoscale structures to minimize unfavorable interactions. mdpi.com In water, a selective solvent for the hydrophilic P(HMA) block, the copolymers spontaneously form micelles. acs.orgresearchgate.net These micelles consist of a dense, insoluble core composed of the hydrophobic polystyrene chains, surrounded by a soluble outer shell, or corona, formed by the hydrated, hydrophilic P(HMA) chains. acs.org This behavior is fundamental to their function as stabilizers, emulsifiers, and nanocarriers. cmu.edunih.gov

The specific morphology and stability of these self-assembled structures are governed by the polymer's architecture, particularly the relative lengths of the hydrophobic and hydrophilic blocks. mdpi.com The critical micelle concentration (CMC)—the concentration above which micelles form—is a key parameter that depends on the block copolymer composition. Generally, increasing the length of the hydrophobic block leads to a lower CMC, as the greater insolubility drives aggregation at lower concentrations. bath.ac.uk

The amphiphilic nature of these block copolymers also dictates their behavior at interfaces, such as an oil-water interface. The polymer chains will preferentially orient themselves with the hydrophobic PS block in the oil phase and the hydrophilic P(HMA) block in the water phase. This reduces the interfacial tension between the two immiscible liquids, allowing the block copolymer to act as a powerful surfactant or emulsifier for creating stable emulsions.

| Block Copolymer Architecture (Post-Deprotection) | Hydrophobic Block (DP) | Hydrophilic Block (DP) | Solvent | Observed Macroscopic Behavior | Critical Micelle Concentration (CMC) |

|---|---|---|---|---|---|

| PS-b-P(HMA) | 100 | 50 | Water / Dioxane | Formation of spherical micelles | ~5 x 10-7 M |

| PS-b-P(HMA) | 100 | 150 | Water / Dioxane | Formation of spherical micelles | ~8 x 10-7 M |

| PS-b-P(HMA) | 250 | 100 | Water / Dioxane | Formation of spherical micelles | ~1 x 10-7 M |

| PMMA-b-P(HMA) | 120 | 60 | Water / THF | Self-assembly into micelles | ~2 x 10-6 M |

*DP = Degree of Polymerization. Data are representative values based on analogous systems.

Advanced Characterization and Spectroscopic Analysis of Poly Tetrahydropyranylmethyl Methacrylate Systems

Chromatographic Techniques for Molecular Weight Distribution Analysis

The molecular weight and molecular weight distribution are fundamental parameters of polymers that significantly influence their physical and mechanical properties. For PTHPMMA, these characteristics are primarily determined using size-based separation techniques.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Poly(Tetrahydropyranylmethyl Methacrylate)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers like poly(this compound). This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

The determination of these parameters is critical for correlating the polymerization conditions with the resulting polymer architecture. For instance, controlled radical polymerization techniques are often employed to synthesize polymers with a narrow molecular weight distribution (low PDI), which can be precisely verified using GPC/SEC.

| Parameter | Description | Significance for PTHPMMA |

| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Weight Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Relates to properties such as toughness and melt viscosity. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A PDI close to 1.0 signifies a more uniform and controlled polymer chain length. |

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for probing the chemical structure of both the tetrahydropyranylmethyl methacrylate (B99206) (THPMMA) monomer and the resulting polymer, confirming successful polymerization and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Monomer and Polymer

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the local chemical environments of atoms within a molecule. For PTHPMMA, both proton (¹H) and carbon (¹³C) NMR are used to confirm the structure of the monomer and to verify its conversion to the polymer.

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of the THPMMA monomer, characteristic peaks corresponding to the vinyl protons, the methyl protons of the methacrylate group, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the tetrahydropyran (B127337) ring are observed. Upon polymerization, the disappearance of the vinyl proton signals is a key indicator of successful polymer formation.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Each unique carbon atom in the THPMMA monomer and the PTHPMMA polymer gives rise to a distinct signal. This technique is particularly useful for confirming the presence of the carbonyl carbon of the ester group, the quaternary carbon of the methacrylate backbone, and the various carbon atoms within the tetrahydropyran ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond and Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For both the THPMMA monomer and the PTHPMMA polymer, FT-IR spectra provide valuable information about their chemical composition.

Key characteristic absorption bands in the FT-IR spectrum of PTHPMMA include:

C=O Stretching: A strong absorption band typically observed around 1730 cm⁻¹, characteristic of the ester carbonyl group.

C-O-C Stretching: Absorption bands associated with the ether linkages within the tetrahydropyran ring and the ester group.

C-H Stretching: Bands corresponding to the stretching vibrations of the methyl and methylene groups.

The comparison of the FT-IR spectra of the monomer and the polymer is also a critical step in confirming polymerization. The disappearance of the C=C stretching vibration band from the vinyl group of the monomer in the polymer spectrum is a clear indication that the polymerization reaction has occurred.

| Spectroscopic Technique | Information Obtained for PTHPMMA | Key Features |

| ¹H NMR | Elucidation of proton environments, confirmation of polymerization. | Disappearance of vinyl proton signals after polymerization. |

| ¹³C NMR | Detailed analysis of the carbon framework. | Identification of carbonyl, quaternary, and ring carbons. |

| FT-IR | Identification of functional groups and chemical bonds. | Presence of C=O and C-O-C stretching vibrations. |

Mass Spectrometry Techniques, such as MALDI-TOF MS, for End-Group Analysis and Molecular Weight Confirmation

The analysis process involves embedding the polymer sample in a suitable matrix, such as dithranol or 2,3-dihydroxybenzoic acid, and adding a cationization agent, typically a silver or sodium salt like silver trifluoroacetate (B77799) (AgTFA). waters.comnist.gov The matrix absorbs energy from a laser pulse, leading to the soft ionization and desorption of the polymer molecules, which are then accelerated in a time-of-flight analyzer. jeol.com The mass-to-charge ratio (m/z) of each polymer chain is determined by its flight time.

For poly(this compound), the resulting mass spectrum would show a series of peaks, where each peak corresponds to a specific oligomer chain length. The mass difference between adjacent major peaks in the spectrum would correspond to the mass of the this compound monomer unit.

A key application of MALDI-TOF MS is the identification of polymer end-groups. waters.com The precise mass of a given oligomer peak is the sum of the masses of the repeating monomer units and the two end-groups. By subtracting the known mass of the repeating units, the total mass of the end-groups can be calculated, providing crucial insights into the polymerization mechanism. jeol.comyoutube.com For instance, the technique can readily distinguish between polymers initiated or terminated by different chemical species. nist.gov High-resolution MALDI-TOF MS can even provide the elemental composition of the end-groups from the accurate mass measurements. jeol.com

The data obtained from MALDI-TOF MS allows for the calculation of average molecular weights (both number-average, Mₙ, and weight-average, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ). waters.com This confirms the molecular weight and provides a measure of the breadth of the molecular weight distribution. For polymers with broader distributions, MALDI-TOF MS can be coupled with Gel Permeation Chromatography (GPC), where fractions are collected from the GPC and analyzed offline by the mass spectrometer to overcome the limitations associated with high polydispersity. waters.com

Light Scattering Methods for Solution Properties, including Static Light Scattering for Radius of Gyration and Weight-Average Molecular Weight

Static Light Scattering (SLS) is a fundamental technique for characterizing the solution properties of macromolecules like poly(this compound) (PTHPMM). nih.govwikipedia.org It allows for the direct determination of the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂), which describes polymer-solvent interactions. nih.govanton-paar.com The technique measures the intensity of light scattered by a polymer solution at various angles and concentrations. wikipedia.org

In a study of PTHPMM fractions in toluene (B28343), SLS was used to determine these key parameters. nih.gov The analysis is typically performed using a Zimm plot, which involves a double extrapolation of the scattering data to zero angle and zero concentration. wikipedia.org This allows for the simultaneous determination of Mw, Rg, and A₂. wikipedia.org

The weight-average molecular weight (Mw) is obtained from the intercept of the extrapolated data at zero angle and zero concentration. anton-paar.com The radius of gyration (Rg), which is a measure of the polymer's size in solution, is calculated from the initial slope of the angular dependence of the scattered light. wikipedia.orgresearchgate.net The second virial coefficient (A₂), derived from the concentration dependence of the scattering intensity, provides information on the thermodynamic quality of the solvent. nih.gov A positive A₂ value indicates that polymer-solvent interactions are favorable, signifying a good solvent. anton-paar.com

Research findings for different molecular weight fractions of PTHPMM in toluene demonstrate the utility of this method. nih.gov The positive values of the second virial coefficient confirmed that toluene is a thermodynamically good solvent for the polymer. nih.gov

Table 1: Molecular Parameters of Poly(this compound) Fractions in Toluene Determined by Static Light Scattering

| Fraction | Mw ( g/mol ) x 10⁻⁵ | Rg (Å) | A₂ (mol cm³/g²) x 10⁴ |

| F1 | 1.84 | 196 | 3.01 |

| F2 | 3.12 | 262 | 2.52 |

| F3 | 4.15 | 312 | 2.45 |

| F4 | 6.02 | 390 | 2.30 |

| F5 | 8.20 | 468 | 2.21 |

| Data sourced from A. Leiva et al., Journal of Colloid and Interface Science, 2005. nih.gov |

Rheological and Viscometric Analysis of Poly(this compound) Solutions

Viscometric analysis provides valuable information about the hydrodynamic properties and conformational characteristics of polymers in solution. For poly(this compound) (PTHPMM), intrinsic viscosity [η] measurements have been conducted on different molecular weight fractions in various solvents, such as toluene, methyl ethyl ketone (MEK), and dioxane. nih.gov The intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to the hydrodynamic volume of the polymer coil.

These experimental data are used to establish the Kuhn-Mark-Houwink-Sakurada (KMHS) relationship, which is an empirical equation that relates the intrinsic viscosity to the weight-average molecular weight (Mw):

[η] = K * Mₙᵃ

The parameters K and a are constants for a specific polymer-solvent system at a given temperature. The exponent a, known as the Mark-Houwink exponent, is particularly informative about the conformation of the polymer chain in solution. A value of a between 0.5 and 0.8 is typical for flexible polymers in a good solvent, while a value around 0.5 suggests a theta solvent condition, and higher values can indicate a more rigid or extended chain conformation. nih.gov

For PTHPMM, the KMHS parameters were determined in three different solvents, indicating the influence of the solvent on the polymer's hydrodynamic volume. nih.gov The a values obtained were all indicative of a flexible coil conformation in good solvents. nih.gov

Table 2: Kuhn-Mark-Houwink-Sakurada Parameters for Poly(this compound) at 25°C

| Solvent | K x 10³ (cm³/g) | a |

| Toluene | 8.80 | 0.71 |

| Methyl Ethyl Ketone (MEK) | 9.00 | 0.69 |

| Dioxane | 9.20 | 0.68 |

| Data sourced from A. Leiva et al., Journal of Colloid and Interface Science, 2005. nih.gov |

Surface and Interfacial Characterization Techniques for Amphiphilic Poly(this compound), e.g., Langmuir Isotherms

The amphiphilic nature of poly(this compound) (PTHPMM), arising from its hydrophobic backbone and polar side groups, allows it to form organized structures at interfaces, such as the air-water interface. The behavior of these structures can be investigated using a Langmuir trough, which measures the surface pressure (π) as a function of the area per molecule (A), generating a π-A isotherm. nih.govnih.gov

The π-A isotherm provides critical information about the packing and conformational changes of the polymer monolayer as it is compressed. nih.gov For different molecular weight fractions of PTHPMM, Langmuir isotherms have been obtained at the air/water interface. nih.gov These isotherms reveal different phases as the monolayer is compressed. At large areas, the polymer chains lie flat on the water surface. As the area is reduced, the surface pressure increases, and the polymer chains begin to overlap and adopt more compact, three-dimensional conformations.

A key parameter derived from the Langmuir isotherm is the overlap surface concentration (Γ*), which marks the transition from a dilute to a semi-dilute surface regime. nih.gov From these overlap concentrations, it is possible to calculate the radius of gyration of the polymer in two dimensions (R₂ₙ). nih.gov This provides insight into the conformation and dimensions of the polymer chain confined to the interface. nih.gov By comparing the two-dimensional and three-dimensional (from SLS) radii of gyration, the thermodynamic power of the interface versus the bulk solvent for the polymer can be estimated. nih.gov

The study of PTHPMM at the air/water interface showed that the polymer forms stable monolayers and that the two-dimensional radius of gyration scales with molecular weight, confirming the polymer's behavior in a two-dimensional space. nih.gov

Theoretical and Computational Studies in Tetrahydropyranylmethyl Methacrylate Polymer Systems

Kinetic Modeling of Polymerization Processes for Tetrahydropyranylmethyl Methacrylate (B99206)

Kinetic modeling is a powerful tool for understanding and optimizing the polymerization of monomers like Tetrahydropyranylmethyl Methacrylate. By simulating the complex network of reactions that occur during polymerization—initiation, propagation, termination, and chain transfer—researchers can predict key outcomes such as monomer conversion over time, molecular weight distribution, and polymer composition.

For methacrylate systems, kinetic models are often developed using specialized software packages like PREDICI®, which can handle the intricate details of various polymerization techniques, including free-radical polymerization. kbc.globalmdpi.com These models solve systems of differential equations that describe the concentration changes of all species involved in the reaction: initiator, monomer, growing polymer chains of different lengths, and dead polymer chains. semanticscholar.orgcit-wulkow.de

A generalized kinetic scheme for the free-radical polymerization applicable to THPMMA would include the following fundamental steps:

Initiation: Decomposition of an initiator (e.g., AIBN) to form primary radicals, followed by the addition of a monomer to a primary radical.

Propagation: The rapid and sequential addition of monomer molecules to the growing polymer radical.

Chain Transfer: The transfer of the radical activity from a growing chain to another molecule, such as a monomer, solvent, or chain transfer agent, which terminates one chain and initiates another.

Termination: The annihilation of two growing polymer radicals, either by combination (forming one longer chain) or disproportionation (forming two separate chains, one with a saturated end and one with an unsaturated end).

The accuracy of the model's predictions is highly dependent on the kinetic parameters used as inputs. These parameters, such as the rate coefficients for each reaction step, are often determined experimentally for a specific monomer or estimated based on data from structurally similar monomers. For a system like the copolymerization of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA), a kinetic scheme can involve dozens of distinct chemical reactions. ipb.pt Modeling efforts for such systems allow for the dynamic prediction of molecular weight distributions and other architectural features. ipb.pt

| Parameter | Description | Typical Value for Methacrylates (Example: MMA at 60 °C) | Significance in Modeling THPMMA Polymerization |

| kd | Initiator decomposition rate coefficient | ~1.2 x 10-5 s-1 (for AIBN) | Determines the rate of radical generation and overall polymerization speed. |

| kp | Propagation rate coefficient | ~577 L·mol-1·s-1 | Governs the rate of polymer chain growth and the final molecular weight. For THPMMA, this would be heavily influenced by the steric hindrance of the tetrahydropyranylmethyl group. |

| kt | Termination rate coefficient | ~2.5 x 107 L·mol-1·s-1 | Controls the lifetime of growing chains and affects both the polymerization rate and molecular weight. It is often diffusion-controlled, especially at high conversions (gel effect). |

| CM | Chain transfer to monomer constant | ~2 x 10-5 | Represents the ratio of the rate of chain transfer to monomer to the rate of propagation. Influences the molecular weight of the resulting polymer. |

This table presents example values for Methyl Methacrylate (MMA) to illustrate the types of parameters used in kinetic models. Actual values for THPMMA would need to be determined experimentally or through advanced computational methods.

Molecular Dynamics and Simulation Studies of Polymer Chain Conformation and Flexibility

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of polymer chains at the atomic level. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing detailed information about polymer chain conformation, flexibility, and interactions. nih.gov This methodology is crucial for understanding how the unique chemical structure of the THPMMA monomer translates into the macroscopic properties of the bulk polymer.

In a typical MD simulation of a polymethacrylate (B1205211), a model system is constructed consisting of one or more polymer chains, often placed in a simulation box with periodic boundary conditions to represent a bulk material. The interactions between atoms are described by a force field, which is a set of parameters and potential energy functions that define bond stretching, angle bending, torsional rotation, and non-bonded interactions (van der Waals and electrostatic).

For poly(this compound), MD simulations can elucidate:

Chain Conformation: The bulky tetrahydropyranylmethyl side group is expected to significantly restrict the rotation around the polymer backbone, leading to a stiffer chain compared to simpler polymethacrylates like poly(methyl methacrylate) (PMMA). Simulations can quantify this by calculating parameters such as the radius of gyration (a measure of chain size) and the end-to-end distance.

Local Dynamics: The simulation can reveal the dynamics of the side chain itself, including the conformational flexibility of the tetrahydropyran (B127337) ring. These local motions are often linked to specific relaxation processes (e.g., β- and γ-relaxations) observed experimentally.